
2,2,6-Trimethylcyclohexanone
Overview
Description
2,2,6-Trimethylcyclohexanone is a chemical compound with the molecular formula C₉H₁₆O. It is a colorless liquid with a strong aroma and is slightly miscible with water. This compound is also known by other names such as 1,1,3-Trimethyl-2-cyclohexanone and 2,6,6-Trimethylcyclohexanone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,6-Trimethylcyclohexanone can be synthesized through various methods. One common method involves the reaction of this compound hydrazone with iodine in an anhydrous ether solution. The reaction is carried out under an inert atmosphere and involves heating the mixture to 90°C .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of this compound oxime. This process involves the use of a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2,2,6-Trimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemical Properties and Basic Information
- Molecular Formula : C₉H₁₆O
- Molecular Weight : 140.23 g/mol
- Boiling Point : 178-179 °C
- Flash Point : 51 °C
- Solubility : Slightly miscible with water
Flavoring Agent
TMCH is primarily used as a flavoring agent in the food industry. Its pleasant aroma makes it suitable for enhancing the flavor profiles of various products, including:
- Beverages
- Confectionery
- Baked goods
The compound can impart a sweet, fruity note that is desirable in many culinary applications .
Synthesis of Terpenes
Another significant application of TMCH is in the synthesis of terpenes, particularly beta-ionone , which is an important compound in the fragrance and flavor industry. Beta-ionone is known for its floral and fruity scent and is widely used in perfumes and cosmetics .
Precursor for Hydroxylated Compounds
TMCH serves as a precursor for the synthesis of optically active hydroxylated compounds such as:
- (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol)
Actinol is notable for its role in producing carotenoids like zeaxanthin and cryptoxanthin, which are essential for various biological functions including vision and antioxidant activity . The production process typically involves enzymatic reactions that enhance the specificity and yield of the desired products .
Research Applications
In scientific research, TMCH has been utilized in studies examining its role as a marker for authenticity and taxonomy in plant species. For example, it has been investigated as a potential marker to differentiate between various petal color polymorphisms in plants like Cistus ladanifer . This application highlights its importance beyond industrial use, extending into ecological and botanical research.
Sensory Analysis
TMCH has also been studied in sensory analysis contexts. For instance, it was identified among volatile compounds contributing to the aroma profiles of jasmine-scented teas. Such studies are crucial for understanding flavor chemistry and improving product quality through sensory evaluation methods .
Case Study 1: Flavoring Applications
A study conducted on various beverages demonstrated that the incorporation of TMCH significantly enhanced consumer preference scores due to its appealing aroma profile. The findings suggested that TMCH could be optimized in formulations to achieve desired sensory characteristics.
Case Study 2: Enzymatic Production of Actinol
Research into the enzymatic production of actinol from TMCH revealed efficient methods using specific bacterial enzymes. The study reported high enantiomeric excess (94%) using a two-step enzymatic reduction process involving Saccharomyces cerevisiae and Corynebacterium aquaticum . This case illustrates TMCH's potential as a sustainable precursor in biocatalysis.
Application Area | Description | Key Findings |
---|---|---|
Flavoring Agent | Used to enhance flavors in food products | Improves sensory characteristics |
Synthesis of Terpenes | Precursor for beta-ionone | Important for fragrance and flavor industries |
Research Applications | Marker for plant authenticity | Useful in ecological studies |
Sensory Analysis | Contributes to aroma profiles in beverages | Enhances consumer preference |
Enzymatic Production | Produces actinol via biocatalysis | Achieves high yields with specific enzymes |
Mechanism of Action
The mechanism of action of 2,2,6-Trimethylcyclohexanone involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Cyclohexanone
- 2,2,6-Trimethylcyclohexanol
- 2,6,6-Trimethylcyclohexanone
Comparison: 2,2,6-Trimethylcyclohexanone is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to cyclohexanone, it has higher steric hindrance due to the presence of three methyl groups, which affects its reactivity and the types of reactions it can undergo .
Biological Activity
2,2,6-Trimethylcyclohexanone is an organic compound belonging to the class of ketones. It has garnered attention in various fields, including food science and pharmacology, due to its distinctive flavoring properties and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, applications, and relevant research findings.
- IUPAC Name : 2,2,6-trimethylcyclohexan-1-one
- Molecular Formula : C₉H₁₆O
- Molecular Weight : 140.226 g/mol
- CAS Registry Number : 2408-37-9
- Solubility : Slightly miscible with water; more soluble in organic solvents.
Flavoring Agent
This compound is primarily recognized for its use as a flavoring agent in the food industry. It imparts a sweet and herbal flavor profile and has been detected in various teas such as black and green tea . Its presence in these beverages may serve as a potential biomarker for consumption patterns.
Enzymatic Synthesis and Chiral Compounds
Research into the enzymatic synthesis of derivatives of this compound has highlighted its potential in producing chiral compounds. A notable study described the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone using biocatalysts from Saccharomyces cerevisiae and Corynebacterium aquaticum. This process achieved high enantiomeric excess (94%) and demonstrates the compound's utility in asymmetric synthesis .
Case Study 1: Flavor Profile Analysis
A study employing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) identified 77 volatile metabolites in cherry tomato cultivars. Among these was this compound, which contributed to the overall flavor profile of the tomatoes .
Case Study 2: Antioxidant Activity Assessment
In a comparative study of various flavor compounds including this compound, antioxidant activity was measured using DPPH radical scavenging assays. The results indicated that while the compound exhibited some antioxidant properties, they were significantly lower than those of well-known antioxidants like ascorbic acid.
Research Findings Summary
Properties
IUPAC Name |
2,2,6-trimethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVOLGVTNLDBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862925 | |
Record name | Cyclohexanone, 2,2,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; camphoraceous tobacco notes; thujune like | |
Record name | 2,2,6-Trimethylcyclohexanone | |
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Record name | (±)-2,2,6-Trimethylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,2,6-Trimethylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |
Record name | 2,2,6-Trimethylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.907 | |
Record name | 2,2,6-Trimethylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2408-37-9, 62861-88-5 | |
Record name | 2,2,6-Trimethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2408-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,6-Trimethylcyclohexanone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408379 | |
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Record name | 2408-37-9 | |
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Record name | Cyclohexanone, 2,2,6-trimethyl- | |
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Record name | Cyclohexanone, 2,2,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6-trimethylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.555 | |
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Record name | 2,2,6-TRIMETHYLCYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ3ZL1YW7R | |
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Record name | (±)-2,2,6-Trimethylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-31.8 °C | |
Record name | (±)-2,2,6-Trimethylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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